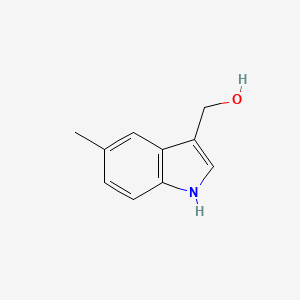

5-Methyl-3-hydroxymethylindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-1H-indol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-2-3-10-9(4-7)8(6-12)5-11-10/h2-5,11-12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNSONWCLQMISN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433097 | |

| Record name | 5-METHYL-3-HYDROXYMETHYLINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215997-77-6 | |

| Record name | 5-METHYL-3-HYDROXYMETHYLINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Methyl-3-hydroxymethylindole

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast array of biologically active compounds, from neurotransmitters to potent anti-cancer agents. Within this privileged heterocyclic family, substituted indole-3-methanols represent a particularly intriguing class of molecules, serving as versatile synthetic intermediates and exhibiting a range of pharmacological activities. This guide provides a comprehensive technical overview of the chemical properties of a specific, yet underexplored, member of this class: 5-Methyl-3-hydroxymethylindole.

As a Senior Application Scientist, the following sections are structured to provide not just a recitation of facts, but a cohesive narrative that explains the "why" behind the "how." We will delve into the physicochemical characteristics, synthetic pathways, spectroscopic identity, and reactive nature of this compound. Where direct experimental data for this compound is not publicly available, we will employ expert analysis based on established principles and data from closely related analogues to provide a robust predictive profile. This approach ensures a guide that is both scientifically grounded and practically insightful for professionals in the field.

Physicochemical Properties

This compound, also known as (5-methyl-1H-indol-3-yl)methanol, is a bifunctional molecule featuring a hydrophobic indole nucleus and a reactive hydroxymethyl group at the C3 position. The methyl group at the C5 position subtly modulates the electronic properties and lipophilicity of the indole ring, which can have significant implications for its reactivity and biological interactions.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO | PubChem[1] |

| Molecular Weight | 161.20 g/mol | PubChem[1] |

| IUPAC Name | (5-methyl-1H-indol-3-yl)methanol | PubChem[1] |

| CAS Number | 215997-77-6 | PubChem[1] |

| XLogP3 (Predicted Lipophilicity) | 1.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

The predicted XLogP3 value of 1.5 suggests that this compound possesses moderate lipophilicity, a key parameter influencing its solubility and potential for crossing biological membranes. The presence of both hydrogen bond donors (the indole N-H and the hydroxyl O-H) and acceptors (the nitrogen and oxygen atoms) indicates its capacity to participate in hydrogen bonding, which is crucial for its interaction with biological targets and its solubility in protic solvents.

Synthesis and Purification

The synthesis of 3-hydroxymethylindoles is most commonly achieved through the reduction of the corresponding indole-3-carbaldehyde. This approach is favored due to the ready availability of indole-3-carbaldehydes via electrophilic formylation of indoles, such as the Vilsmeier-Haack reaction.

General Synthetic Protocol

A robust and widely applicable method for the synthesis of this compound involves a two-step process starting from 5-methylindole.

Step 1: Vilsmeier-Haack Formylation of 5-Methylindole

The first step is the introduction of a formyl group at the C3 position of the 5-methylindole ring. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its high regioselectivity for the electron-rich C3 position of the indole nucleus. The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Step 2: Reduction of 5-Methyl-1H-indole-3-carbaldehyde

The resulting 5-methyl-1H-indole-3-carbaldehyde is then reduced to the corresponding alcohol. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this purpose due to its mildness and selectivity for aldehydes over other potentially reducible functional groups. The reaction is typically carried out in an alcoholic solvent such as methanol or ethanol.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Purification

Following the reduction, the crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by column chromatography on silica gel. The choice of purification method will depend on the scale of the reaction and the purity of the crude product.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show characteristic signals for the indole ring protons, the hydroxymethyl group, and the methyl group.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| N-H | ~8.0 | br s | - | Broad singlet, exchangeable with D₂O. |

| H-2 | ~7.2 | s | - | Singlet, characteristic of the C2 proton of the indole ring. |

| H-4 | ~7.5 | d | ~8.4 | Doublet, ortho coupling to H-6. |

| H-6 | ~6.9 | dd | ~8.4, ~1.8 | Doublet of doublets, ortho coupling to H-4 and meta coupling to H-7. |

| H-7 | ~7.3 | d | ~1.8 | Doublet, meta coupling to H-6. |

| -CH₂OH | ~4.8 | s | - | Singlet for the methylene protons. |

| -CH₂OH | ~1.5-2.0 | t | ~5.0 | Triplet for the hydroxyl proton, may be broad and exchangeable. |

| -CH₃ | ~2.4 | s | - | Singlet for the methyl protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~123 |

| C-3 | ~112 |

| C-3a | ~128 |

| C-4 | ~120 |

| C-5 | ~130 |

| C-6 | ~123 |

| C-7 | ~111 |

| C-7a | ~135 |

| -CH₂OH | ~58 |

| -CH₃ | ~21 |

FT-IR Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for the N-H and O-H stretching vibrations, as well as C-H and C=C stretching and bending vibrations of the aromatic ring.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~3400 | N-H stretch |

| ~3300 (broad) | O-H stretch |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch |

| ~1620, 1460 | Aromatic C=C stretch |

| ~1050 | C-O stretch |

Mass Spectrometry

In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of water from the hydroxymethyl group and fragmentation of the indole ring.

-

Predicted Molecular Ion (M⁺): m/z = 161

-

Key Fragmentation Ion: m/z = 143 ([M-H₂O]⁺)

Reactivity and Stability

The reactivity of this compound is dominated by the chemistry of the indole nucleus and the hydroxymethyl group at the C3 position.

Electrophilic Substitution

The indole ring is electron-rich and susceptible to electrophilic attack. The C3 position is the most nucleophilic, but since it is substituted, electrophilic substitution may occur at other positions, primarily C2.

Reactivity of the Hydroxymethyl Group

The hydroxymethyl group at the C3 position is prone to undergo acid-catalyzed dehydration to form a highly reactive electrophilic intermediate, an azafulvenium ion. This intermediate can then be trapped by various nucleophiles. A common reaction is the dimerization or polymerization of the indole, or reaction with other indole molecules to form diindolylmethanes (DIMs).

Caption: Acid-catalyzed reactivity of this compound.

Stability

This compound is expected to be a relatively stable solid under standard conditions. However, it may be sensitive to strong acids, which can catalyze self-reaction, and to strong oxidizing agents. It should be stored in a cool, dark place to prevent degradation.

Potential Applications

While the specific biological activities of this compound are not extensively documented, the known pharmacology of related indole-3-carbinols and 5-substituted indoles suggests several potential areas of application.

-

Oncology: Indole-3-carbinol and its derivatives are known to possess anti-cancer properties, and the 5-methyl substitution could modulate this activity.

-

Neuropharmacology: The indole nucleus is a key component of many neurotransmitters and psychoactive compounds. 5-substituted indoles have been investigated for their effects on the central nervous system.

-

Synthetic Intermediate: Its bifunctional nature makes it a valuable building block for the synthesis of more complex indole-containing molecules with potential therapeutic applications.

Conclusion

This compound is a fascinating yet understudied molecule with significant potential in medicinal chemistry and organic synthesis. This guide has provided a comprehensive overview of its chemical properties, drawing upon established principles and data from related compounds to build a robust predictive profile. It is our hope that this technical guide will serve as a valuable resource for researchers and stimulate further investigation into the synthesis, characterization, and potential applications of this promising indole derivative.

References

A Technical Guide to the Synthesis of 5-Methyl-3-hydroxymethylindole: Pathways, Protocols, and Mechanistic Insights

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways to 5-Methyl-3-hydroxymethylindole, a valuable heterocyclic building block in medicinal chemistry and drug development. The indole scaffold is a privileged structure found in numerous biologically active compounds, making the efficient synthesis of its derivatives a critical focus for researchers.[1][2] This document details a robust and widely adopted two-step synthesis commencing with 5-methylindole. The primary route involves the Vilsmeier-Haack formylation to yield the key intermediate, 5-methylindole-3-carbaldehyde, followed by its selective reduction to the target alcohol. We will delve into the mechanistic rationale behind reagent selection, provide detailed, field-proven experimental protocols, and present quantitative data to ensure reproducibility. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis of this important indole derivative.

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, forming the core of neurotransmitters like serotonin, essential amino acids like tryptophan, and a vast array of pharmaceuticals.[1][2] Its unique electronic properties and structural versatility allow for diverse functionalization, leading to compounds with anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] Specifically, 3-hydroxymethylindole derivatives serve as crucial intermediates, enabling further molecular elaboration. The introduction of a hydroxymethyl group can enhance a drug's interaction with its target site and improve physicochemical properties such as solubility.[4]

This compound ((5-methyl-1H-indol-3-yl)methanol) is a particularly useful synthon.[5] The methyl group at the 5-position provides a point for modulating lipophilicity and steric interactions, making it a desirable feature in drug design. This guide focuses on the most reliable and scalable method for its preparation: a two-step sequence involving formylation and subsequent reduction.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule, this compound, identifies the most straightforward synthetic approach. The primary alcohol functionality can be readily installed via the reduction of an aldehyde. This disconnection leads back to the key intermediate, 5-methylindole-3-carbaldehyde. This aldehyde, in turn, can be synthesized from commercially available 5-methylindole through a regioselective formylation reaction at the electron-rich C3 position. The Vilsmeier-Haack reaction is the premier choice for this transformation due to its high efficiency and regioselectivity with electron-rich heterocycles like indoles.[6][7]

Caption: Retrosynthetic pathway for this compound.

Primary Synthesis Pathway: Formylation and Reduction

The most reliable route to this compound proceeds in two high-yielding steps from 5-methylindole.

Step 1: Vilsmeier-Haack Formylation of 5-Methylindole

Mechanism and Rationale: The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic compounds.[6][8] The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7] The indole ring, being highly electron-rich, acts as a nucleophile and attacks the Vilsmeier reagent. The C3 position is the most nucleophilic site of the indole ring, leading to excellent regioselectivity. The resulting iminium intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product, 5-methylindole-3-carbaldehyde.[7] This method is preferred due to its high yields, operational simplicity, and the ready availability of the reagents.[6][9]

Caption: Workflow for the Vilsmeier-Haack formylation of 5-methylindole.

Detailed Experimental Protocol: Synthesis of 5-Methylindole-3-carbaldehyde [6][9]

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (e.g., 20 mL). Cool the flask to 0-5 °C in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (e.g., 1.2 equivalents) dropwise to the cooled DMF via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0-5 °C for 30-60 minutes to form the Vilsmeier reagent.

-

Indole Addition: Dissolve 5-methylindole (e.g., 1.0 equivalent) in a minimum amount of anhydrous DMF and add this solution dropwise to the Vilsmeier reagent mixture, again maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 85-90 °C and maintain for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6][9]

-

Workup and Isolation: Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice. Basify the solution by the slow addition of a saturated sodium carbonate or sodium hydroxide solution until a precipitate forms.[9]

-

Purification: Collect the solid precipitate by filtration, wash thoroughly with water, and dry under vacuum. The resulting crude 5-methylindole-3-carbaldehyde is often of sufficient purity for the next step. If required, further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.[10]

Step 2: Reduction of 5-Methylindole-3-carbaldehyde

Mechanism and Rationale: The reduction of the aldehyde functional group to a primary alcohol is a fundamental transformation in organic synthesis. For this specific conversion, sodium borohydride (NaBH₄) is the reagent of choice.[11] NaBH₄ is a mild and selective reducing agent that readily reduces aldehydes and ketones but does not typically affect more robust functional groups like esters or amides, nor does it reduce the indole double bond under standard conditions.[11][12] The reaction mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[13] This forms a tetracoordinate borate-alkoxide intermediate. Subsequent protonation of the alkoxide intermediate during workup (typically with water or a mild acid from the protic solvent like methanol or ethanol) liberates the desired primary alcohol, this compound.[11][13]

Detailed Experimental Protocol: Synthesis of this compound

-

Setup: In a round-bottom flask, suspend 5-methylindole-3-carbaldehyde (1.0 equivalent) in a suitable protic solvent such as methanol or ethanol.

-

Reduction: Cool the suspension in an ice bath to 0 °C. Add sodium borohydride (NaBH₄) (e.g., 1.5-2.0 equivalents) portion-wise to the stirred suspension. The addition should be controlled to manage the evolution of hydrogen gas.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) to destroy excess NaBH₄. Remove the bulk of the organic solvent under reduced pressure.

-

Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.

Data Summary and Characterization

The described two-step synthesis is highly efficient. The following table summarizes typical reaction parameters and expected outcomes based on literature precedents.

| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |

| 1 | Vilsmeier-Haack Formylation | POCl₃ | DMF | 0 to 85 | 5-6 | 88-96 | [6][9] |

| 2 | Aldehyde Reduction | NaBH₄ | Methanol | 0 to RT | 1-2 | >90 | [14] |

Characterization of 5-Methylindole-3-carbaldehyde:

-

Appearance: Light yellow solid.[9]

-

Molecular Formula: C₁₀H₉NO.[15]

-

Molecular Weight: 159.18 g/mol .[15]

-

¹H NMR (DMSO-d₆): Key signals typically include a singlet for the aldehyde proton (~9.9 ppm), distinct aromatic protons, a singlet for the methyl group (~2.4 ppm), and a broad singlet for the indole N-H (~12.0 ppm).[9]

Characterization of this compound:

-

Appearance: Solid.

-

Molecular Formula: C₁₀H₁₁NO.[5]

-

Molecular Weight: 161.20 g/mol .[5]

-

¹H NMR: Expected signals include a singlet for the CH₂OH protons, aromatic protons, a singlet for the C5-methyl group, and a broad singlet for the indole N-H.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step sequence involving the Vilsmeier-Haack formylation of 5-methylindole followed by the sodium borohydride reduction of the resulting aldehyde. This pathway is characterized by high yields, operational simplicity, and the use of readily available and cost-effective reagents. The protocols and mechanistic discussions provided in this guide offer a robust framework for researchers to reliably produce this valuable intermediate for applications in drug discovery and medicinal chemistry.

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Frontiers | Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties [frontiersin.org]

- 5. (5-methyl-1H-indol-3-yl)methanol | C10H11NO | CID 9942224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 10. 5-METHYLINDOLE-3-CARBOXALDEHYDE | 52562-50-2 [chemicalbook.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. 5-Methylindole-3-carboxaldehyde | C10H9NO | CID 259187 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: Elucidating the Structure of a Versatile Indole Moiety

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methyl-3-hydroxymethylindole

This compound is a key heterocyclic compound, belonging to the vast family of indole derivatives that are central to numerous areas of chemical and biological research. Its structure, featuring a methyl group on the benzene ring and a hydroxymethyl substituent at the reactive 3-position, makes it a valuable synthon and a potential pharmacophore in drug discovery. Accurate and unambiguous structural confirmation is the bedrock of any scientific investigation involving this molecule, whether for reaction monitoring, quality control of starting materials, or metabolite identification.

This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural elucidation of this compound. Moving beyond a simple listing of data, this document delves into the causality behind the observed spectral features, offering field-proven insights into data interpretation and outlining self-validating protocols for data acquisition. The data presented herein is a synthesized, representative dataset derived from established spectroscopic principles and analysis of closely related indole structures.

Molecular Structure and Atom Numbering

A logical and consistent numbering system is paramount for unambiguous spectral assignments. The standard IUPAC numbering for the indole ring is employed here, which serves as the foundation for our NMR analysis.

An In-Depth Technical Guide to 5-Methyl-3-hydroxymethylindole: Synthesis, Properties, and Applications in Drug Discovery

For Immediate Release: A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 5-Methyl-3-hydroxymethylindole, a key heterocyclic compound with significant potential in medicinal chemistry and pharmaceutical development. This document delves into its chemical identity, synthesis protocols, physicochemical properties, and its emerging role as a versatile building block in the creation of novel therapeutic agents.

Core Compound Identification

Chemical Identity:

-

IUPAC Name: (5-methyl-1H-indol-3-yl)methanol[1]

-

CAS Number: 215997-77-6[1]

-

Molecular Formula: C₁₀H₁₁NO[1]

-

Molecular Weight: 161.20 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of (5-methyl-1H-indol-3-yl)methanol is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| IUPAC Name | (5-methyl-1H-indol-3-yl)methanol | PubChem[1] |

| CAS Number | 215997-77-6 | PubChem[1] |

| Molecular Formula | C₁₀H₁₁NO | PubChem[1] |

| Molecular Weight | 161.20 g/mol | PubChem[1] |

Synthesis and Manufacturing

The synthesis of (5-methyl-1H-indol-3-yl)methanol is typically achieved through a two-step process, starting with the formylation of 5-methylindole to produce the intermediate, 5-methyl-1H-indole-3-carbaldehyde. This is followed by the selective reduction of the aldehyde to the corresponding alcohol.

Step 1: Synthesis of 5-methyl-1H-indole-3-carbaldehyde

The Vilsmeier-Haack reaction is a standard and efficient method for the formylation of electron-rich aromatic compounds like indoles. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide such as N,N-dimethylformamide (DMF).

Experimental Protocol:

-

Vilsmeier Reagent Preparation: In a cooled, inert atmosphere, slowly add phosphorus oxychloride to an appropriate volume of N,N-dimethylformamide (DMF).

-

Formylation: Dissolve 5-methylindole in DMF and add it dropwise to the prepared Vilsmeier reagent, maintaining a low temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature, followed by heating to drive the reaction to completion.

-

Workup and Isolation: Quench the reaction by pouring the mixture into ice-water and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product. The solid 5-methyl-1H-indole-3-carbaldehyde can then be collected by filtration, washed with water, and dried.

Step 2: Reduction to (5-methyl-1H-indol-3-yl)methanol

The selective reduction of the aldehyde functional group in 5-methyl-1H-indole-3-carbaldehyde to a primary alcohol is commonly accomplished using mild reducing agents such as sodium borohydride (NaBH₄). This method is favored for its high selectivity and operational simplicity.

Experimental Protocol:

-

Dissolution: Suspend 5-methyl-1H-indole-3-carbaldehyde in a suitable alcoholic solvent, such as methanol or ethanol, in a reaction vessel.

-

Reduction: Cool the mixture in an ice bath and add sodium borohydride portion-wise, maintaining the temperature below 5°C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Quench the reaction by the careful addition of water. The product, (5-methyl-1H-indol-3-yl)methanol, can then be extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to obtain the final compound with high purity.

Caption: Synthetic workflow for (5-methyl-1H-indol-3-yl)methanol.

Applications in Drug Discovery and Medicinal Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. The introduction of a methyl group at the 5-position and a hydroxymethyl group at the 3-position of the indole ring can significantly influence the molecule's steric and electronic properties, thereby affecting its biological activity.

While specific biological data for (5-methyl-1H-indol-3-yl)methanol is not extensively documented in publicly available literature, its structural similarity to Indole-3-carbinol (I3C) suggests potential activity in similar biological pathways. I3C and its derivatives are known to modulate a variety of signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways. The methyl group at the 5-position may enhance lipophilicity, potentially improving cell membrane permeability and interaction with hydrophobic pockets of target proteins.

(5-methyl-1H-indol-3-yl)methanol serves as a valuable intermediate for the synthesis of more complex molecules with therapeutic potential. The hydroxyl group provides a reactive handle for further chemical modifications, such as esterification, etherification, or conversion to a leaving group for nucleophilic substitution, allowing for the construction of diverse chemical libraries for drug screening.

Potential Signaling Pathway Modulation

Based on the known activities of structurally related indole compounds like Indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (DIM), it is plausible that (5-methyl-1H-indol-3-yl)methanol or its derivatives could modulate key cellular signaling pathways involved in cell growth, proliferation, and survival. One such critical pathway is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in cancer.

Caption: Hypothesized modulation of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound is a valuable heterocyclic compound with significant potential for application in drug discovery and development. Its straightforward synthesis from readily available starting materials and the reactive nature of its functional groups make it an attractive building block for the creation of diverse and complex molecular architectures. Further investigation into the specific biological activities and mechanisms of action of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

A Prospective Analysis of the Biological Activities of 5-Methyl-3-hydroxymethylindole: A Technical Guide for Preclinical Research

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] This guide focuses on 5-Methyl-3-hydroxymethylindole, a specific derivative whose biological activities remain largely unexplored. While direct literature is sparse, a comprehensive analysis of its structural analogues—including indole-3-carbinol, 5-methyl-indole-3-carboxylic acid, and various substituted indoles—provides a strong rationale for its investigation as a potential therapeutic agent.[3][4] This document presents a prospective framework for the systematic evaluation of this compound. We hypothesize, based on robust structure-activity relationship (SAR) data from related compounds, that it possesses significant potential in oncology, anti-inflammatory, and antioxidant applications. This guide provides a series of detailed, self-validating protocols and workflows designed to rigorously test these hypotheses, offering researchers, scientists, and drug development professionals a complete roadmap for its preclinical assessment.

Section 1: The Indole Scaffold and the Scientific Premise for Investigation

The indole ring system is a privileged structure in drug discovery, renowned for its ability to interact with a wide array of biological targets.[5] Its derivatives have been successfully developed as anticancer, anti-inflammatory, and antimicrobial agents.[5][6] this compound (Figure 1) is a unique molecule combining two key functional groups on the indole core: a methyl group at the C-5 position and a hydroxymethyl group at the C-3 position.

-

The C-5 Methyl Group: Analogs with C-5 methylation often exhibit modified lipophilicity and metabolic stability, which can enhance bioavailability and potency.[7]

-

The C-3 Hydroxymethyl Group: This group is a key feature of tryptophol and the well-studied anticancer compound indole-3-carbinol (I3C).[4][8] It is critical for the biological activity of I3C and its derivatives, which are known to induce cell cycle arrest and apoptosis in various cancer cell lines.[7]

The combination of these two moieties suggests that this compound is a compelling, yet uncharacterized, candidate for therapeutic development. This guide outlines the necessary steps to synthesize, characterize, and systematically evaluate its biological potential.

Figure 1: Chemical Structure of this compound (5-methyl-1H-indol-3-yl)methanol [9]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO | PubChem CID 9942224[9] |

| Molecular Weight | 161.20 g/mol | PubChem CID 9942224[9] |

| XLogP3 | 1.5 | PubChem CID 9942224[9] |

Section 2: Proposed Synthesis and Characterization

To enable biological evaluation, a reliable synthetic route is paramount. We propose a straightforward synthesis via the reduction of a commercially available precursor, 5-Methyl-1H-indole-3-carboxylic acid.[3][10]

Workflow for Synthesis and Characterization

Caption: Proposed workflow for the synthesis and validation of this compound.

Protocol 1: Synthesis via Reduction

Rationale: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting carboxylic acids directly to primary alcohols. This method is efficient and well-documented for indole derivatives.

Methodology:

-

Preparation: Under an inert argon atmosphere, suspend 5-Methyl-1H-indole-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser.

-

Cooling: Cool the suspension to 0°C using an ice bath.

-

Addition of Reducing Agent: Slowly add a solution of LiAlH₄ (1.5 - 2.0 eq) in THF to the stirred suspension. Caution: Highly exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction back to 0°C and cautiously quench by the sequential dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O (3X mL), where X is the mass of LiAlH₄ in grams.

-

Filtration & Extraction: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ethyl acetate. Collect the filtrate and extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

-

Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Section 3: Prospective Biological Evaluation: Anticancer Activity

Hypothesis: Drawing parallels with Indole-3-carbinol (I3C) and other substituted indoles, this compound is hypothesized to exhibit antiproliferative and pro-apoptotic activity against various cancer cell lines.[1][4]

Workflow for In Vitro Anticancer Screening

Caption: A tiered workflow for evaluating the in vitro anticancer potential of the target compound.

Protocol 2: MTT Cell Viability Assay

Rationale: The MTT assay is a colorimetric, high-throughput method to assess a compound's cytotoxic or cytostatic effects by measuring the metabolic activity of living cells.[11] It serves as the primary screen to determine the concentration-dependent effects on cancer cell proliferation.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast, A549 lung, HCT116 colon) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[11]

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in each well with the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[11]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Potential Mechanism of Action: Targeting Cancer Signaling Pathways

Many indole derivatives exert their anticancer effects by modulating critical signaling pathways.[2][6] Based on precedent, this compound could potentially act through:

-

Induction of Apoptosis: By activating caspases (e.g., Caspase-3, -9) and downregulating anti-apoptotic proteins like Bcl-2.[1][12]

-

Cell Cycle Arrest: By inhibiting cyclin-dependent kinases (CDKs), leading to arrest at the G2/M phase.[4]

-

Inhibition of Tubulin Polymerization: Similar to other indole-based antimitotic agents, it may bind to tubulin and disrupt microtubule dynamics.[6]

-

Modulation of Kinase Pathways: It could inhibit pro-survival pathways such as PI3K/AKT/mTOR, which are frequently dysregulated in cancer.[2]

Pathway Diagram: Potential PI3K/AKT/mTOR Inhibition

Caption: Hypothesized inhibition of the PI3K/AKT pathway by this compound.

Section 4: Prospective Evaluation: Anti-inflammatory & Antioxidant Activity

Hypothesis: The indole nucleus, particularly when substituted with hydroxyl-containing groups, is known to possess antioxidant and anti-inflammatory properties.[7][8] We hypothesize that this compound will exhibit radical scavenging activity and inhibit key inflammatory mediators.

Protocol 3: DPPH Radical Scavenging Assay

Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used method to screen for the free radical scavenging activity of a compound.[13] The hydroxymethyl group may act as a hydrogen atom donor to neutralize the DPPH radical.

Methodology:

-

Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the test compound and a standard antioxidant (e.g., Ascorbic Acid) in methanol.

-

Reaction: In a 96-well plate, add 100 µL of each compound concentration to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging.

-

Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value, representing the concentration required to scavenge 50% of DPPH radicals.

Protocol 4: Nitric Oxide (NO) Inhibition Assay

Rationale: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[14] This assay uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to assess the compound's ability to inhibit NO production, a key indicator of anti-inflammatory potential.[7]

Methodology:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Griess Reaction: Collect the cell supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes. Then, add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

-

Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.

-

Analysis: Create a standard curve using sodium nitrite. Calculate the inhibition of NO production relative to LPS-stimulated cells without the compound.

Section 5: Preclinical Development and In Vivo Considerations

Should in vitro studies yield promising results, the next logical phase involves computational and preclinical animal models.

Workflow for Preclinical Progression

Caption: High-level workflow from a validated in vitro hit to a preclinical lead candidate.

In silico Analysis: Before committing to expensive in vivo studies, computational tools can predict the compound's drug-likeness. Based on its structure, this compound has an XLogP3 of 1.5, a molecular weight of 161.2 g/mol , and is expected to comply with Lipinski's Rule of Five, suggesting potentially favorable oral bioavailability.[9]

In Vivo Xenograft Model: For anticancer evaluation, a standard approach involves implanting human cancer cells (e.g., A549) into immunocompromised mice.[11] Once tumors are established, animals would be treated with the compound to measure its effect on tumor growth inhibition compared to a vehicle control.[11]

Conclusion

This compound stands as a molecule of significant, albeit unrealized, potential. Its structure represents a hybrid of features known to confer potent biological activity in the realms of oncology and inflammation. While direct evidence of its efficacy is currently absent from the literature, the well-established structure-activity relationships of its chemical relatives provide a compelling scientific rationale for its investigation. This technical guide provides the foundational framework—from synthesis to advanced in vitro screening and preclinical considerations—for a rigorous and systematic exploration of its therapeutic promise. The methodologies outlined herein are designed to validate its potential as a novel scaffold for drug discovery and to elucidate the mechanisms that underpin its predicted biological activities.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (5-methyl-1H-indol-3-yl)methanol | C10H11NO | CID 9942224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-Methyl-1H-indole-3-carboxylic acid | C10H9NO2 | CID 18385291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. The Antioxidant and Anti-Inflammatory Activities of the Methanolic Extract, Fractions, and Isolated Compounds from Eriosema montanum Baker f. (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 5-Methyl-3-hydroxymethylindole: A Technical Guide to Target Identification and Validation

For Immediate Release

[City, State] – January 6, 2026 – This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the potential therapeutic targets of the novel indole derivative, 5-Methyl-3-hydroxymethylindole. While direct biological data on this specific compound is nascent, its structural similarity to the well-researched anticancer agent Indole-3-carbinol (I3C) provides a strong rationale for investigating its potential pharmacological activities. This guide outlines a scientifically rigorous, hypothesis-driven approach to identifying and validating the therapeutic targets of this compound, leveraging established knowledge of related indole compounds.

Introduction: The Promise of a Novel Indole Derivative

Indole and its derivatives are a prominent class of heterocyclic compounds with a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] A significant body of research has focused on Indole-3-carbinol (I3C), a natural compound found in cruciferous vegetables, and its primary acid-catalyzed condensation product, 3,3'-diindolylmethane (DIM).[2] Both I3C and DIM have demonstrated potent antitumor activities by modulating a multitude of cellular signaling pathways critical for cancer cell proliferation, survival, and metastasis.[3][4]

This compound shares key structural motifs with I3C, notably the C3-hydroxymethyl substituent, which is crucial for the biological activity of I3C.[5] This structural analogy forms the basis of our hypothesis that this compound may engage similar, if not identical, therapeutic targets as I3C and DIM. This guide provides a roadmap for the systematic investigation of these potential targets.

Hypothesized Therapeutic Targets and Signaling Pathways

Based on the extensive literature on I3C and DIM, we propose the following key proteins and signaling pathways as primary potential therapeutic targets for this compound. The validation of these targets will be crucial in elucidating the compound's mechanism of action and therapeutic potential.

Key Hypothesized Targets:

-

Protein Kinases: Particularly those in pro-survival pathways such as PI3K/Akt. I3C has been shown to inhibit the PI3K/Akt pathway, leading to decreased cell proliferation and induction of apoptosis.[6]

-

Nuclear Factor-kappaB (NF-κB): A transcription factor that plays a pivotal role in inflammation and cancer. I3C and DIM are known to suppress NF-κB activation.[7]

-

Hormone Receptors: Including the Estrogen Receptor (ER) and Androgen Receptor (AR). The anti-estrogenic and anti-androgenic activities of I3C and DIM are well-documented and contribute to their efficacy in hormone-dependent cancers.[8]

-

Aryl Hydrocarbon Receptor (AhR): A ligand-activated transcription factor that can influence the metabolism of xenobiotics and modulate immune responses. I3C and its derivatives are known ligands of AhR.[9]

-

Apoptosis-Regulating Proteins: Such as the Bcl-2 family of proteins and caspases. I3C induces apoptosis by altering the expression of these key regulators.[4]

The following diagram illustrates the hypothesized signaling pathways modulated by this compound, based on the known activities of I3C.

Caption: Hypothesized signaling pathways modulated by this compound.

Experimental Validation of Therapeutic Targets

A rigorous and multi-faceted experimental approach is essential to validate the hypothesized therapeutic targets of this compound.[10][11] This section provides detailed, step-by-step methodologies for key experiments.

In Vitro Kinase Inhibition Assays

To determine if this compound inhibits protein kinases, particularly within the PI3K/Akt pathway, a luminescence-based kinase assay can be employed. This assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Experimental Protocol: Luminescence-Based Kinase Assay

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.

-

Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.

-

Enzyme Addition: Add 2.5 µL of the target kinase (e.g., Akt1) to each well. Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.

-

ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete remaining ATP.

-

Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) (Control) |

| PI3K | To be determined | Reference value |

| Akt1 | To be determined | Reference value |

| mTOR | To be determined | Reference value |

Table 1: Hypothetical data table for summarizing kinase inhibition assay results.

NF-κB Activity Assays

To assess the inhibitory effect of this compound on NF-κB signaling, a reporter gene assay can be utilized. This assay measures the transcriptional activity of NF-κB in response to a stimulus in the presence or absence of the test compound.

Experimental Protocol: NF-κB Reporter Assay

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

-

Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulation: Induce NF-κB activation by treating the cells with a known stimulus, such as Tumor Necrosis Factor-alpha (TNF-α), for 6-8 hours.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Luciferase Assay: Add a luciferase substrate to the cell lysates and measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition of NF-κB activity at each compound concentration.[13][14]

References

- 1. chemijournal.com [chemijournal.com]

- 2. Indole-3-Carbinol | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. annualreviews.org [annualreviews.org]

- 4. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. Indole-3-carbinol inhibits nasopharyngeal carcinoma cell growth in vivo and in vitro through inhibition of the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular targets and anticancer potential of indole-3-carbinol and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. 3,3′-Diindolylmethane Exhibits Significant Metabolism after Oral Dosing in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 11. lifesciences.danaher.com [lifesciences.danaher.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. NF-κB Transcriptional Activity Assay using NKL reporter cells [protocols.io]

- 14. indigobiosciences.com [indigobiosciences.com]

An In-Depth Technical Guide to 5-Methyl-3-hydroxymethylindole Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

This guide provides a comprehensive technical overview of 5-Methyl-3-hydroxymethylindole and its derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. We will delve into the synthetic strategies for accessing this core scaffold and its analogs, explore their diverse biological activities with a focus on anticancer and anti-inflammatory applications, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic promise of these indole derivatives.

The this compound Scaffold: A Privileged Structure in Drug Discovery

The indole ring system is a ubiquitous motif in biologically active natural products and synthetic pharmaceuticals.[1] The strategic placement of a methyl group at the 5-position and a hydroxymethyl group at the 3-position of the indole core creates a versatile scaffold, (5-methyl-1H-indol-3-yl)methanol, with opportunities for diverse functionalization. The methyl group can influence lipophilicity and metabolic stability, while the hydroxymethyl group serves as a key synthetic handle for the introduction of various pharmacophores, enabling the exploration of a wide chemical space and the fine-tuning of biological activity.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound and its derivatives typically originates from commercially available 5-methylindole. A common and efficient strategy involves the formylation of the indole ring at the 3-position, followed by the reduction of the resulting aldehyde.

Synthesis of the Core Molecule: (5-methyl-1H-indol-3-yl)methanol

A robust method for the synthesis of the core molecule involves a two-step process starting from 5-methyl-1H-indole.

Step 1: Vilsmeier-Haack Formylation of 5-Methyl-1H-indole

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds like indoles.[2] This reaction introduces a formyl group (-CHO) at the C3 position of the indole ring.

Step 2: Reduction of 5-methyl-1H-indole-3-carbaldehyde

The resulting aldehyde, 5-methyl-1H-indole-3-carbaldehyde, can be selectively reduced to the corresponding primary alcohol, (5-methyl-1H-indol-3-yl)methanol, using mild reducing agents. Sodium borohydride (NaBH₄) is a commonly employed reagent for this transformation due to its selectivity for aldehydes and ketones over other functional groups.[3] Alternatively, lithium aluminum hydride (LiAlH₄) can also be used, although it is a more potent reducing agent.[4][5]

Experimental Protocol: Synthesis of (5-methyl-1H-indol-3-yl)methanol

Materials:

-

5-methyl-1H-indole-3-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 5-methyl-1H-indole-3-carbaldehyde in methanol in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride to the stirred solution in portions.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully add deionized water to quench the excess NaBH₄.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure (5-methyl-1H-indol-3-yl)methanol.

Synthesis of Derivatives and Analogs

The hydroxyl group of (5-methyl-1H-indol-3-yl)methanol serves as a versatile point for derivatization. Esterification, etherification, and substitution reactions can be employed to introduce a wide array of functional groups, leading to the generation of diverse chemical libraries for biological screening. For instance, reaction with various acyl chlorides or carboxylic acids in the presence of a coupling agent can yield a series of ester derivatives.

Biological Activities and Therapeutic Potential

Derivatives of the 5-methylindole scaffold have demonstrated a broad spectrum of biological activities, with significant potential in the fields of oncology and inflammation.

Anticancer Activity

Numerous indole derivatives have been investigated for their anticancer properties.[6] The mechanism of action often involves the disruption of key cellular processes in cancer cells, such as cell cycle progression and the induction of apoptosis.

Quantitative Data Summary: Anticancer Activity of Selected 5-Methylindole Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | N-methyl-indole-chalcone | Oral (SCC-29B) | 0.96 | [7] |

| 2 | 3-amino-1H-7-azaindole | Cervical (HeLa) | 3.7 | [6] |

| 3 | 3-amino-1H-7-azaindole | Liver (HepG2) | 8.0 | [6] |

| 4 | 3-amino-1H-7-azaindole | Breast (MCF-7) | 19.9 | [6] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4][8][9][10]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compound (this compound derivative)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplate

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours. Include a vehicle control (solvent only).

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Indole derivatives have shown promise as anti-inflammatory agents, often through the modulation of critical inflammatory signaling pathways.[11][12]

Mechanism of Action: Inhibition of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[13][14] Its activation leads to the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like cyclooxygenase-2 (COX-2). Several indole derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[11][12][15] This inhibition can occur at various points, such as preventing the phosphorylation and degradation of IκBα, which retains NF-κB in the cytoplasm, or by inhibiting the nuclear translocation of the active p65 subunit.[13]

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[7]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete culture medium

-

Lipopolysaccharide (LPS)

-

Test compound (this compound derivative)

-

Griess Reagent (for NO measurement)

-

96-well microplate

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (no LPS) and a positive control (LPS only).

-

Nitric Oxide Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage inhibition of NO production by the test compound compared to the LPS-only control.

Visualization of Key Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Synthetic Pathway to the Core Scaffold

Caption: Synthetic route to (5-methyl-1H-indol-3-yl)methanol.

Experimental Workflow for Anticancer Activity Screening

References

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. youtube.com [youtube.com]

- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. MTT assay overview | Abcam [abcam.com]

- 10. The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation [mdpi.com]

- 12. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of 5-Methyl-3-hydroxymethylindole

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of 5-Methyl-3-hydroxymethylindole. The narrative emphasizes the underlying chemical principles and practical considerations for achieving high purity and yield.

Introduction

Indole and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] The strategic functionalization of the indole ring allows for the modulation of a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] this compound, also known as (5-methyl-1H-indol-3-yl)methanol, is a valuable building block in organic synthesis, enabling the introduction of a reactive hydroxymethyl group at the C3 position of the 5-methylindole core. This functional handle allows for further molecular elaboration and the synthesis of more complex indole-based compounds with potential therapeutic applications.

Synthetic Approach: The Reduction of 5-Methyl-1H-indole-3-carboxylic Acid

The most direct and widely employed method for the preparation of 3-hydroxymethylindoles is the reduction of the corresponding indole-3-carboxylic acid or its esters.[3][4] Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and efficacy in reducing carboxylic acids and esters to primary alcohols.[4][5][6] The following sections detail a robust protocol for the synthesis of this compound, starting from the commercially available 5-methyl-1H-indole-3-carboxylic acid.

Diagram of the Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis

Materials:

-

5-Methyl-1H-indole-3-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Instrumentation:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Nitrogen or Argon gas inlet

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel is assembled. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Reagent Addition: Under a positive pressure of inert gas, lithium aluminum hydride (1.5 equivalents) is carefully added to the flask, followed by the addition of 100 mL of anhydrous THF. The suspension is stirred to ensure good mixing.

-

Addition of the Starting Material: 5-Methyl-1H-indole-3-carboxylic acid (1 equivalent) is dissolved in a minimal amount of anhydrous THF and transferred to the dropping funnel. This solution is then added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reaction.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching the Reaction: After the reaction is complete, the flask is cooled to 0 °C in an ice bath. The reaction is carefully quenched by the sequential dropwise addition of:

-

Deionized water (volume equal to the mass of LiAlH₄ used in grams)

-

15% aqueous sodium hydroxide solution (volume equal to the mass of LiAlH₄ used in grams)

-

Deionized water (3 times the volume equal to the mass of LiAlH₄ used in grams) This procedure, known as the Fieser workup, is crucial for safely neutralizing the excess LiAlH₄ and precipitating the aluminum salts, making the subsequent filtration easier.

-

-

Workup and Extraction: The resulting granular precipitate is filtered off and washed thoroughly with ethyl acetate. The filtrate is collected, and the organic layer is separated. The aqueous layer is extracted two more times with ethyl acetate. The combined organic extracts are washed with saturated aqueous sodium sulfate solution, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Isolation and Purification

The crude product obtained after the workup is typically a solid that can be purified by recrystallization or column chromatography.

Experimental Protocol: Purification

Method 1: Recrystallization

-

Dissolve the crude product in a minimum amount of a hot solvent system, such as ethyl acetate/hexanes or toluene.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Method 2: Column Chromatography

-

Prepare a silica gel column using a suitable eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column and collect fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Yield and Physical Properties

| Parameter | Expected Value |

| Yield | 75-90% |

| Appearance | White to off-white solid |

| Melting Point | Not widely reported, but expected to be a crystalline solid |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, and acetone. Sparingly soluble in nonpolar solvents. |

Characterization and Analytical Data

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Diagram of the Characterization Workflow

Caption: Workflow for the analytical characterization.

Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Indole NH: A broad singlet around δ 8.0-8.5 ppm. Aromatic Protons: Signals in the aromatic region (δ 7.0-7.5 ppm) corresponding to the protons on the indole ring. CH₂OH Protons: A singlet around δ 4.6-4.8 ppm for the methylene protons. OH Proton: A broad singlet (exchangeable with D₂O) for the hydroxyl proton. CH₃ Protons: A singlet around δ 2.4 ppm for the methyl group protons. |

| ¹³C NMR | Indole Carbons: Signals in the aromatic region (δ 110-140 ppm). C-OH Carbon: A signal around δ 60-65 ppm for the carbon bearing the hydroxyl group. CH₃ Carbon: A signal around δ 20-25 ppm for the methyl carbon. |

| Mass Spec. | [M+H]⁺: Expected at m/z = 162.08 (for C₁₀H₁₁NO). |

| IR (KBr) | N-H Stretch: A broad absorption around 3400 cm⁻¹. O-H Stretch: A broad absorption around 3300-3500 cm⁻¹. C-H Aromatic Stretch: Absorptions just above 3000 cm⁻¹. C-H Aliphatic Stretch: Absorptions just below 3000 cm⁻¹. C=C Aromatic Stretch: Absorptions around 1600-1450 cm⁻¹. |

Biological Significance and Future Directions

While specific biological studies on this compound are not extensively reported in the literature, the broader class of substituted indoles exhibits a vast array of pharmacological activities.[1] Indole-3-carbinol and its derivatives, for instance, have been investigated for their potential anticancer properties.[7] The presence of the 5-methyl group can influence the lipophilicity and electronic properties of the molecule, potentially modulating its interaction with biological targets.

The hydroxymethyl group at the C3 position serves as a key synthetic handle for the development of new chemical entities. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, or used in esterification and etherification reactions to introduce diverse functionalities. This makes this compound a valuable starting material for the synthesis of libraries of novel indole derivatives for screening in various biological assays. Future research could focus on exploring the potential of this compound as a precursor for novel antibacterial, antifungal, or anticancer agents.

References

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. rjpn.org [rjpn.org]

- 3. researchgate.net [researchgate.net]

- 4. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Methyl-3-hydroxymethylindole

Introduction

5-Methyl-3-hydroxymethylindole, also known as (5-methyl-1H-indol-3-yl)methanol, is a substituted indole derivative. The indole scaffold is a crucial pharmacophore in drug discovery, present in numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, and potential applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

Chemical Structure and Identifiers

-

IUPAC Name: (5-methyl-1H-indol-3-yl)methanol[4]

-

Molecular Formula: C₁₀H₁₁NO[4]

-

Synonyms: this compound, (5-Methyl-3-indolyl)methanol[4]

Diagram 1: Chemical Structure of this compound

References

- 1. chemijournal.com [chemijournal.com]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (5-methyl-1H-indol-3-yl)methanol | C10H11NO | CID 9942224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 215997-77-6 [chemicalbook.com]

A Comprehensive Physicochemical Profile of 5-Methyl-3-hydroxymethylindole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

5-Methyl-3-hydroxymethylindole, a derivative of the ubiquitous indole scaffold, represents a molecule of significant interest in medicinal chemistry and drug discovery. The indole ring system is a privileged structure, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds[1]. The strategic placement of a methyl group at the 5-position and a hydroxymethyl group at the 3-position can profoundly influence the molecule's physicochemical properties, governing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. This guide provides a comprehensive overview of the physicochemical characteristics of this compound, offering a critical resource for its application in research and development. Due to the limited availability of direct experimental data for this specific molecule, this guide integrates computed data with experimental findings for closely related analogs to provide a robust and practical profile.

Chemical Identity and Molecular Structure

This compound, also known as (5-methyl-1H-indol-3-yl)methanol, is characterized by an indole core substituted with a methyl group at the C5 position and a hydroxymethyl group at the C3 position.

Table 1: Chemical Identity of this compound [2]

| Identifier | Value |

| IUPAC Name | (5-methyl-1H-indol-3-yl)methanol |

| Synonyms | This compound, (5-Methyl-3-indolyl)methanol |

| CAS Number | 215997-77-6[2] |

| Molecular Formula | C₁₀H₁₁NO[2] |

| Molecular Weight | 161.20 g/mol [2] |

| InChI Key | MLNSONWCLQMISN-UHFFFAOYSA-N[2] |

| SMILES | CC1=CC2=C(C=C1)NC=C2CO[2] |

digraph "5_Methyl_3_hydroxymethylindole" { graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=123]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0.0,0.0!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,-0.7!", fontcolor="#202124"]; C3 [label="C", pos="-0.7,-2.0!", fontcolor="#202124"]; C3a [label="C", pos="0.7,-2.0!", fontcolor="#202124"]; C4 [label="C", pos="1.8,-2.7!", fontcolor="#202124"]; C5 [label="C", pos="2.3,-1.4!", fontcolor="#202124"]; C6 [label="C", pos="1.8,-0.1!", fontcolor="#202124"]; C7 [label="C", pos="0.7,-0.7!", fontcolor="#202124"]; C8 [label="C", pos="-1.4,-3.2!", fontcolor="#202124"]; // Hydroxymethyl Carbon O1 [label="O", pos="-0.7,-4.2!", fontcolor="#EA4335"]; // Oxygen C9 [label="C", pos="3.8,-1.4!", fontcolor="#202124"]; // Methyl Carbon

// Hydrogen nodes H_N1 [label="H", pos="-0.5,0.7!", fontcolor="#202124"]; H_C2 [label="H", pos="-2.0,-0.2!", fontcolor="#202124"]; H_C4 [label="H", pos="2.1,-3.7!", fontcolor="#202124"]; H_C6 [label="H", pos="2.5,0.6!", fontcolor="#202124"]; H_O1 [label="H", pos="-1.2,-4.9!", fontcolor="#202124"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- N1; C3a -- C7; C7 -- C6; C6 -- C5; C5 -- C4; C4 -- C3a; C2 -- H_C2; N1 -- H_N1; C4 -- H_C4; C6 -- H_C6; C3 -- C8; C8 -- O1; O1 -- H_O1; C5 -- C9;